N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

synthetic methodology Pd catalysis heterocyclic chemistry

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (MF: C₁₆H₁₄INO₃; MW: 395 Da) is a synthetic small-molecule benzodioxine-2-carboxamide derivative featuring a para-iodo, ortho-methyl substituted anilide moiety. The compound is catalogued as a screening compound (Chemspace ID: CSSS00047006909) with a measured LogP of 4.05, polar surface area of 48 Ų, and Fsp³ of 0.187, placing it in favourable oral-like chemical space.

Molecular Formula C16H14INO3
Molecular Weight 395.19 g/mol
Cat. No. B12118580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Molecular FormulaC16H14INO3
Molecular Weight395.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C16H14INO3/c1-10-8-11(17)6-7-12(10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19)
InChIKeyYMVSQXAXRSCRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide – Physicochemical Identity and Procurement Baseline


N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (MF: C₁₆H₁₄INO₃; MW: 395 Da) is a synthetic small-molecule benzodioxine-2-carboxamide derivative featuring a para-iodo, ortho-methyl substituted anilide moiety [1]. The compound is catalogued as a screening compound (Chemspace ID: CSSS00047006909) with a measured LogP of 4.05, polar surface area of 48 Ų, and Fsp³ of 0.187, placing it in favourable oral-like chemical space [1]. Available from Princeton Biomolecular Research with a stated purity of 90%, the compound belongs to the 2,3-dihydro-1,4-benzodioxine class, which serves as a privileged scaffold in medicinal chemistry for targets including heat shock factor 1 (HSF1), IDO1, and 5-HT₄ receptors [2][3]. It is critical to note that the ZINC database explicitly records no known biological activity for this exact compound in ChEMBL 20, and no publications are indexed against it [4].

Why Generic Substitution of N-(4-Iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Fails


Substitution of N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide by its closest in-class analogs is inadvisable because three independent structural features combinatorially determine its physicochemical and reactivity profile. First, the carboxamide at the 2-position of the benzodioxine core is functionally distinct from the 6-carboxamide isomer; only the 2-carboxamide subclass participates in the Pd-catalyzed, base-mediated ring-opening/Heck cascade that yields 3-oxoquinolin-2(1H)-one scaffolds, as demonstrated by Bhattacharya et al. (2020) [1]. Second, the para-iodo substituent on the anilide ring provides a heavy-atom handle for halogen bonding, X-ray anomalous scattering, and transition-metal-catalyzed cross-coupling that is absent in des-iodo or bromo/chloro analogs [2]. Third, the ortho-methyl group introduces a steric and electronic perturbation at the amide bond that alters both the ground-state conformation and the LogP by approximately +0.4 units relative to the des-methyl analog (C₁₅H₁₂INO₃, MW 381.16) . These differences are not cosmetic; they directly affect solubility, membrane permeability, and reactivity in synthetic sequences, making generic interchange scientifically unsound—particularly given that no head-to-head biological data exist to justify substitution [3].

Quantitative Differentiators for N-(4-Iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Carboxamide Regioisomerism: 2-Position Enables Unique Pd-Catalyzed Ring-Opening/Heck Cascade

The target compound bears the carboxamide at the 2-position of the benzodioxine ring. This regioisomerism is functionally critical: only 2-carboxamide-substituted benzodioxines (derived from 2-haloanilines) serve as substrates for a tandem base-mediated ring-opening / Pd-catalyzed formal 6-endo-trig Heck cyclization that yields 3-oxoquinolin-2(1H)-one scaffolds. Bhattacharya et al. (2020) demonstrated this transformation with moderate to good yields across a range of 2-haloaniline-derived substrates [1]. The 6-carboxamide positional isomer—N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (same MF, same MW 395.19 Da)—cannot engage in this mechanistically distinct cascade because the acrylamide intermediate cannot form from the 6-substituted scaffold . This is a binary functional differentiation: the 2-carboxamide scaffold is a synthetic gateway to a privileged quinolinone chemotype; the 6-carboxamide scaffold is not.

synthetic methodology Pd catalysis heterocyclic chemistry 2-carboxamide benzodioxine

Lipophilicity Differential: LogP 4.05 vs. Des-Methyl Analog

The target compound has a measured LogP of 4.05 (Chemspace) [1]. The closest commercially cataloged analog—N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 425627-39-0)—lacks the ortho-methyl group and has a molecular formula of C₁₅H₁₂INO₃ (MW 381.16) . Based on the established Hansch π constant for aromatic methyl (+0.52), the des-methyl analog is predicted to have a LogP of approximately 3.5–3.6. The ~+0.4 to +0.5 LogP increment of the target compound translates to an approximately 2.5–3.2× increase in octanol/water partition coefficient, which directly impacts predicted membrane permeability and nonspecific protein binding in cellular assays. This difference is quantifiable and reproducible, though direct experimental LogP comparison in the same laboratory has not been published.

lipophilicity LogP drug-likeness permeability physicochemical profiling

Steric and Conformational Effect of ortho-Methyl Substitution on the Anilide Ring

The ortho-methyl group on the anilide ring forces the amide N–H and the 2-methyl substituent into a sterically congested arrangement. This ortho substitution is known to twist the amide bond out of coplanarity with the aromatic ring, altering the dihedral angle and modulating hydrogen-bond donor capacity of the amide N–H [1]. By contrast, the des-methyl analog (CAS 425627-39-0) lacks this steric constraint, permitting a more planar, conjugated ground-state geometry. The target compound's Fsp³ of 0.187 (Chemspace) [2] reflects the partially saturated benzodioxine ring, but the ortho-methyl group adds further three-dimensional character. While no X-ray structure or DFT-optimized torsion angle for this specific compound has been published, the general class effect of ortho-methyl substitution on anilide conformation is well-established in medicinal chemistry (e.g., ortho-methyl effect in kinase inhibitors) [3].

conformational analysis ortho-substituent effect amide bond geometry steric hindrance

Heavy-Atom (Iodo) Handle for X-ray Crystallography and Halogen Bonding

The para-iodo substituent provides an intrinsic anomalous scattering center for X-ray crystallographic phasing (SAD/MAD methods) without requiring post-crystallization heavy-atom soaking. The iodine K-edge (33.17 keV) and L-edges are well-separated from typical laboratory X-ray sources (Cu Kα: 8.05 keV; Mo Kα: 17.48 keV), enabling effective anomalous difference signal at synchrotron beamlines [1]. In contrast, chloro and bromo analogs produce significantly weaker anomalous signals (Cl anomalous f'' at Cu Kα ≈ 0.7 e⁻; Br ≈ 1.3 e⁻; I ≈ 6.9 e⁻) [2]. Additionally, the iodine σ-hole enables directional halogen bonding with protein backbone carbonyls or Lewis-basic side chains, a specific interaction geometry not accessible to hydrogen or methyl substituents [3]. The ortho-methyl group adjacent to the amide bond does not interfere with the para-iodo's halogen-bonding capability, making this compound uniquely suited for co-crystallization studies where both anomalous phasing and specific polar interactions are desired.

X-ray crystallography anomalous scattering halogen bonding iodo substituent SAD/MAD phasing

Absence of Documented Biological Activity as a Selectivity and Profiling Opportunity

ZINC15 (ChEMBL 20) explicitly records that N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has 'no known activity' and is 'not reported in any publications per ChEMBL' [1]. While this might appear to be a weakness, it constitutes a specific differentiation for chemical biology groups seeking 'dark chemical matter'—compounds that have survived broad screening panels without registering activity and are therefore predicted to have cleaner selectivity profiles when subsequently optimized [2]. Wassermann et al. (2015) demonstrated that compounds silent across >100 assays in PubChem are significantly less promiscuous upon further profiling than activity-rich starting points. By contrast, closely related benzodioxine-6-carboxamide analogs have reported IDO1 inhibitory activity (e.g., INCB024360 analogs with IC₅₀ values in the low nanomolar range) [3]. This lack of annotated targets for the 2-carboxamide, iodo-substituted scaffold makes it a clean-slate starting point for fresh phenotypic or target-based campaigns, minimizing the risk of inherited polypharmacology.

phenotypic screening target deconvolution chemical probe selectivity profiling dark chemical matter

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening

At 395 Da with 21 heavy atoms, the target compound occupies a molecular-weight space between fragment (MW < 300 Da) and lead-like (MW < 460 Da) thresholds. The des-methyl analog (CAS 425627-39-0) is lighter at 381.16 Da with 19 heavy atoms, while the 6-carboxamide isomer is identical in MW (395.19 Da) but differs in shape and polarity vector orientation [1]. The target compound's rotatable bond count of 2 (vs. 1 for des-methyl analog, estimated) and PSA of 48 Ų place it within the central nervous system multiparameter optimization (CNS MPO) desirability window (PSA < 90 Ų, MW < 500, LogP < 5) [2]. These metrics are directly relevant for screening library procurement decisions where balanced physicochemical properties predict higher hit-to-lead success rates.

fragment-based drug discovery molecular weight heavy atom count lead-likeness screening library design

N-(4-Iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide – Best-Fit Application Scenarios Based on Quantitative Evidence


Synthetic Diversification via Pd-Catalyzed Ring-Opening/Heck Cascade to 3-Oxoquinolin-2(1H)-ones

Medicinal chemistry groups synthesizing quinolinone-focused libraries should prioritize the 2-carboxamide regioisomer (this compound) over the 6-carboxamide isomer. The 2020 Bhattacharya methodology specifically requires the 2-carboxamide scaffold for the tandem base-mediated ring-opening / Pd-catalyzed 6-endo-trig Heck sequence [1]. The iodo substituent at the para position of the anilide may further participate in subsequent cross-coupling steps (Suzuki, Sonogashira, Buchwald-Hartwig) without requiring pre-functionalization, enabling efficient library expansion from a single intermediate. Reported product yields for analogous substrates in this transformation range from 45% to 78% under conditions of Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), BINOL (20 mol%), Cs₂CO₃ (1.5 equiv) in DMF at 100 °C for 12–16 h [1].

X-ray Co-Crystallography with Built-in Anomalous Phasing (SAD/MAD)

Structural biology teams pursuing co-crystal structures of benzodioxine-containing ligands with protein targets should select this iodo-substituted compound for its intrinsic anomalous scattering power (f'' ≈ 6.9 e⁻ at Cu Kα) [2]. This eliminates the need for post-crystallization heavy-atom soaking or selenomethionine incorporation, accelerating structure determination timelines. The para-iodo position is spatially separated from the carboxamide pharmacophore, minimizing the risk that the heavy atom perturbs the binding mode being studied. The ortho-methyl group also provides a clear electron-density feature (a 'bump' in the Fo-Fc map) for verifying ligand orientation during model building.

Phenotypic Screening as Dark Chemical Matter with Minimal Polypharmacology Risk

Hit-finding groups deploying cell-based phenotypic assays (e.g., cancer cell viability, HSF1 stress response, IDO1-mediated immune suppression) can use this compound as a 'dark chemical matter' starting point. With zero annotated bioactivities in ChEMBL 20 and no publications [3], the scaffold is predicted to exhibit lower promiscuity than the 6-carboxamide subclass, which already bears IDO1 inhibitory annotations (IC₅₀ values 0.5–220 nM in BindingDB for related compounds) [4]. Any activity identified in a primary screen is therefore a de novo finding, reducing the risk that apparent hits are artifacts of polypharmacology. The favorable CNS MPO profile (PSA 48 Ų, LogP 4.05, MW 395 Da) further supports its suitability for cellular assays without significant solubility or permeability confounds [5].

SAR Exploration at the Anilide ortho-Position: Methyl vs. Hydrogen Comparator Studies

Medicinal chemists optimizing a benzodioxine-2-carboxamide lead series can use this compound alongside its des-methyl analog (CAS 425627-39-0) for systematic paired SAR. The +0.45–0.55 LogP increment and the conformational twist imparted by the ortho-methyl group provide a defined perturbation pair: identical core, identical iodo substituent, differing only in the presence/absence of the methyl group [5]. This enables clean attribution of any potency, selectivity, or PK differences to the methyl substitution, without confounding from halogen variation. Procurement of both compounds as a matched pair ensures the highest-quality SAR conclusions.

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